Procyanidine

Vue d'ensemble

Description

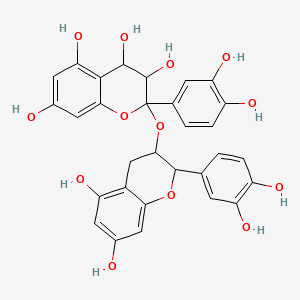

Les procyanidines sont une classe de flavonoïdes connus sous le nom de proanthocyanidines ou tanins condensés. Ces composés oligomères sont formés à partir de molécules de catéchine et d’épicatéchine. Elles sont largement réparties dans diverses plantes, notamment les pommes, l’écorce de pin maritime, la cannelle, les baies d’aronia, les fèves de cacao, les pépins de raisin, la peau de raisin et les vins rouges . Les procyanidines sont reconnues pour leurs puissantes propriétés antioxydantes et leur rôle dans la promotion de la santé humaine.

Applications De Recherche Scientifique

Cancer Prevention and Treatment

Procyanidins exhibit promising anticancer properties through mechanisms such as apoptosis induction and modulation of signaling pathways. Research indicates that procyanidins can activate c-Jun N-terminal kinase (JNK) and p38 pathways, leading to increased apoptosis in cancer cells. For example:

- Procyanidin B2 has been shown to decrease the expression of anti-apoptotic proteins like Bcl-2 in breast cancer cells, enhancing apoptotic responses .

- Procyanidin C1 , derived from grape seed extract, has demonstrated senotherapeutic effects by selectively eliminating senescent cells and enhancing the efficacy of chemotherapy .

Oral Health Applications

Procyanidins have been recognized for their potential in treating various oral diseases due to their antioxidant and antibacterial properties. Their applications include:

- Therapeutic Effects : They have shown effectiveness against periodontitis, dental caries, and oral cancers by inhibiting bacterial growth and reducing inflammation .

- Bioavailability Enhancements : Recent studies have focused on improving the bioavailability of procyanidins through innovative drug delivery systems to maximize their therapeutic effects in oral health .

Metabolic Disorders

Procyanidins play a significant role in managing metabolic disorders such as obesity and diabetes:

- Antioxidant Effects : They regulate oxidative stress-related signaling pathways, which are crucial in the pathogenesis of these conditions. For instance, studies have shown that procyanidins can improve insulin sensitivity and reduce body weight in high-fat diet-induced obesity models .

- Sperm Quality Improvement : In animal studies, procyanidins have been linked to improved sperm quality and motility by mitigating oxidative stress and inflammation in testicular tissues .

Dermatological Applications

The topical application of procyanidins has been explored for hair growth stimulation:

- A clinical study involving apple procyanidin oligomers demonstrated significant hair regrowth effects in men with male pattern baldness over a 12-month period . The study highlighted the efficacy of procyanidins in promoting hair follicle health through their antioxidant properties.

Table 1: Summary of Key Studies on Procyanidin Applications

Mécanisme D'action

Les procyanidines exercent leurs effets principalement par leur activité antioxydante. Elles piègent les radicaux libres et chélatent les ions métalliques, prévenant ainsi le stress oxydatif et les dommages cellulaires. Les cibles moléculaires comprennent les espèces réactives de l’oxygène (ROS) et diverses enzymes impliquées dans les voies de stress oxydatif. Les procyanidines modulent également les voies de signalisation liées à l’inflammation, à l’apoptose et à la prolifération cellulaire, contribuant ainsi à leurs effets thérapeutiques .

Composés similaires :

Catéchine et épicatéchine : Unités monomères de procyanidines présentant des propriétés antioxydantes similaires.

Anthocyanidines : Produits d’oxydation des procyanidines, connus pour leurs couleurs vives et leur activité antioxydante.

Tanins : Formes polymères plus importantes de procyanidines ayant des propriétés astringentes.

Unicité des procyanidines : Les procyanidines sont uniques en raison de leur structure oligomère, qui offre un équilibre entre la solubilité et la bioactivité. Contrairement aux catéchines monomères, les procyanidines ont une stabilité accrue et des effets antioxydants prolongés. Comparées aux tanins de plus grande taille, les procyanidines sont plus biodisponibles et peuvent être absorbées plus efficacement dans l’organisme humain .

Les procyanidines se distinguent par leurs diverses applications et leurs avantages significatifs pour la santé, ce qui en fait un composé précieux dans divers domaines de la recherche et de l’industrie.

Analyse Biochimique

Biochemical Properties

Procyanidin interacts with various enzymes, proteins, and other biomolecules. It has been shown to enhance the antioxidant system via the adenosine monophosphate-activated protein kinase (AMPK)/Nrf2/p62 signaling axis . Specifically, procyanidin treatment increases p-AMPK levels, along with the letilation of Nrf2 and gather Nrf2 to nucleus, which can promote the expression of NAD (P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and γ-glutamylcysteine synthetase (γ-GCS) .

Cellular Effects

Procyanidin has a variety of effects on different types of cells and cellular processes. It acts as an anti-inflammatory, inhibits adipogenesis, melanogenesis, oxidative stress, and enhances lipid metabolism and macrophage activity . It has been shown to inactivate membrane receptors and enzymes, reduce membrane fluidity, increase membrane permeability to ions, and, in extreme cases, rupture the cell membrane and release organelles .

Molecular Mechanism

At the molecular level, procyanidin exerts its effects through various mechanisms. It has been shown to modulate glucose homeostasis by affecting hepatic glucose production via adenosine monophosphate–activated protein kinase and/or insulin-signaling pathways . Furthermore, it has been shown to diminish inflammation in LPS-induced RAW264.7 cells by regulating ferroptosis via the Nrf2/HO-1/Keap-1 pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, procyanidin has been shown to have a tendency to spontaneously aggregate, forming high-order oligomers . This suggests that its bioactive properties could be attributed to its membranotropic effects .

Dosage Effects in Animal Models

In animal models, the effects of procyanidin vary with different dosages. For example, procyanidin intake has been shown to reduce weight gain and improve insulin resistance in obesity and diabetes mice .

Metabolic Pathways

Procyanidin is involved in various metabolic pathways. After ingestion, procyanidins are partially absorbed and metabolized through phase II detoxification . Most procyanidins are degraded by the gut bacteria and metabolized to phenolic acids such as phenyl-γ-valerolactones and phenolic metabolites, which are then absorbed .

Transport and Distribution

Procyanidin is transported and distributed within cells and tissues in various ways. The results of metabolite distributions in organs indicated that the conjugated reaction of free procyanidin B2 mainly occurred in the liver and diversified metabolites forms were observed in the small intestine .

Subcellular Localization

In terms of subcellular localization, procyanidin has a tendency to be located at the membrane interphase, with part of the molecule exposed to the water solvent and part of it reaching the first carbons of the hydrocarbon chains . It has no preferred orientation, and it completely excludes the CHOL molecule .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Les procyanidines peuvent être synthétisées par polymérisation de la catéchine et de l’épicatéchine dans des conditions contrôlées. Le processus implique généralement l’utilisation de catalyseurs acides pour faciliter la formation de structures oligomères. Les conditions de réaction, telles que la température, le pH et le solvant, sont soigneusement optimisées pour obtenir le degré de polymérisation souhaité.

Méthodes de production industrielle : La production industrielle de procyanidines implique souvent l’extraction à partir de sources naturelles. Par exemple, les pépins et les peaux de raisin sont couramment utilisés en raison de leur teneur élevée en procyanidines. Le processus d’extraction comprend des étapes telles que le broyage, l’extraction par solvant et la purification. Des solvants comme l’éthanol ou l’eau sont utilisés pour extraire les procyanidines, suivis de techniques de purification telles que la chromatographie pour isoler les composés souhaités .

Analyse Des Réactions Chimiques

Types de réactions : Les procyanidines subissent diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution.

Réactifs et conditions courantes :

Oxydation : Les procyanidines peuvent être oxydées pour former des anthocyanidines, telles que la cyanidine, dans des conditions oxydantes. Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’oxygène.

Réduction : Les réactions de réduction peuvent convertir les procyanidines en leurs monomères correspondants de flavan-3-ol en utilisant des agents réducteurs tels que le borohydrure de sodium.

Substitution : Les procyanidines peuvent subir des réactions de substitution où des groupes fonctionnels sont remplacés par d’autres groupes, souvent facilitées par des catalyseurs ou des réactifs spécifiques.

Principaux produits :

Produits d’oxydation : Cyanidine et autres anthocyanidines.

Produits de réduction : Monomères de catéchine et d’épicatéchine.

Produits de substitution : Divers dérivés de flavonoïdes substitués en fonction des réactifs utilisés.

4. Applications de la recherche scientifique

Les procyanidines ont un large éventail d’applications dans la recherche scientifique :

Chimie :

- Utilisées comme antioxydants dans diverses formulations chimiques.

- Étudiées pour leur capacité à stabiliser les radicaux libres et à prévenir les dommages oxydatifs.

Biologie :

- Recherchées pour leur rôle dans les mécanismes de défense des plantes.

- Utilisées comme marqueurs pour l’étude du métabolisme des plantes et des réponses au stress.

Médecine :

- Les procyanidines sont explorées pour leur potentiel dans le traitement de maladies chroniques telles que le cancer, le diabète et les maladies cardiovasculaires en raison de leurs propriétés antioxydantes .

- Étudiées pour leurs effets anti-inflammatoires, anticancéreux et cardioprotecteurs.

Industrie :

- Utilisées dans l’industrie alimentaire comme conservateurs naturels et colorants.

- Appliquées dans l’industrie cosmétique pour leurs propriétés protectrices de la peau et anti-âge .

Comparaison Avec Des Composés Similaires

Catechin and Epicatechin: Monomeric units of procyanidins with similar antioxidant properties.

Anthocyanidins: Oxidation products of procyanidins, known for their vibrant colors and antioxidant activity.

Tannins: Larger polymeric forms of procyanidins with astringent properties.

Uniqueness of Procyanidins: Procyanidins are unique due to their oligomeric structure, which provides a balance between solubility and bioactivity. Unlike monomeric catechins, procyanidins have enhanced stability and prolonged antioxidant effects. Compared to larger tannins, procyanidins are more bioavailable and can be absorbed more efficiently in the human body .

Procyanidins stand out for their diverse applications and significant health benefits, making them a valuable compound in various fields of research and industry.

Activité Biologique

Procyanidins are a class of flavonoids, specifically polyphenolic compounds, found abundantly in various fruits, vegetables, and beverages such as red wine and cocoa. They are known for their diverse biological activities, including antioxidant, anti-inflammatory, anti-cancer, and antimicrobial properties. This article explores the biological activity of procyanidins, highlighting their mechanisms of action, therapeutic potential, and relevant case studies.

Procyanidins exert their biological effects through several key mechanisms:

- Antioxidant Activity : Procyanidins scavenge free radicals and enhance the body’s antioxidant defense systems. They activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes such as NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1) .

- Anti-inflammatory Effects : Procyanidins inhibit pro-inflammatory cytokines like IL-6 and TNF-α through the NF-κB signaling pathway. They also suppress the activation of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses .

- Anticancer Properties : Research indicates that procyanidins can induce apoptosis in various cancer cell lines by modulating key proteins involved in cell cycle regulation and apoptosis, such as Bcl-2, Bax, and caspases . They also inhibit the proliferation of cancer cells without affecting normal cells .

- Senolytic Activity : Certain procyanidins, like procyanidin C1 (PCC1), have demonstrated the ability to selectively target and eliminate senescent cells, potentially improving healthspan and lifespan in animal models .

Antioxidant Properties

Procyanidins have shown significant antioxidant capabilities. For instance, Pycnogenol (a procyanidin-rich extract) has been reported to enhance microcirculation and protect against oxidative stress by regenerating antioxidants like vitamin E .

Anti-inflammatory Effects

Procyanidins A1 and A2 have been shown to inhibit inflammatory markers and pathways effectively. For example, PCA2 reduces the release of inflammatory mediators through the IκB/NF-κB signaling pathway .

Cancer Prevention

Numerous studies have highlighted the chemopreventive potential of procyanidins:

- Breast Cancer : Procyanidin treatment led to reduced cell proliferation in MCF-7 breast cancer cells .

- Colon Cancer : Inhibition of COX-2 expression was noted in colon cancer cells treated with procyanidin extracts .

- Pancreatic Cancer : Procyanidin induced apoptosis in pancreatic cancer cells by modulating cyclin D1 and CDK4 pathways .

Hair Growth Stimulation

A clinical study evaluated the efficacy of topical procyanidin B2 in treating androgenetic alopecia (AGA). Results indicated significant improvements in hair counts and patient satisfaction compared to a placebo group .

Table 1: Summary of Biological Activities of Procyanidins

Case Study 1: Procyanidin B2 in AGA Treatment

A randomized controlled trial assessed the effects of topical procyanidin B2 on patients with AGA. The study found significant increases in total hair count and patient-reported improvements in hair loss after treatment compared to placebo controls.

Case Study 2: Procyanidins in Cancer Therapy

In vitro studies on various cancer cell lines demonstrated that procyanidins can induce apoptosis without cytotoxicity to normal cells. For example, treatment with grape seed extract containing procyanidins resulted in a marked decrease in viability among breast cancer cell lines while sparing healthy cells .

Propriétés

IUPAC Name |

2-(3,4-dihydroxyphenyl)-2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-3,4-dihydrochromene-3,4,5,7-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O13/c31-14-7-19(35)16-11-25(28(41-23(16)9-14)12-1-3-17(33)20(36)5-12)43-30(13-2-4-18(34)21(37)6-13)29(40)27(39)26-22(38)8-15(32)10-24(26)42-30/h1-10,25,27-29,31-40H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVVOUNEGQIPMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC4(C(C(C5=C(C=C(C=C5O4)O)O)O)O)C6=CC(=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858698 | |

| Record name | Procyanidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20347-71-1, 4852-22-6 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-2-[[2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl]oxy]-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20347-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procyanidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004852226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procyanidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.